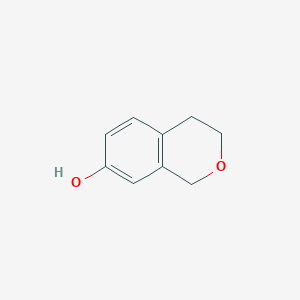

Isochroman-7-ol

説明

Isochroman-7-ol is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocycles. Isochromans are known for their presence in various natural products and synthetic pharmaceuticals, making them significant in medicinal chemistry and organic synthesis .

作用機序

Target of Action

Isochroman-7-ol, like other isochromans, is a type of polyketide oligomer . Polyketides are a class of secondary metabolites produced by certain living organisms and have diverse structures leading to a wide range of biological activities.

Mode of Action

Isochromans in general are known to interact with various biological targets due to their diverse structures . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Isochromans are synthesized through various biochemical pathways. One such pathway involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif . The reaction starts from an epoxide, rather than an aldehyde, expanding the scope and rate of the reaction . .

Result of Action

Isochromans in general are known to have diverse therapeutic applications due to their varied structures

生化学分析

Biochemical Properties

Isochroman-7-ol is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which this compound exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of this compound involves a variety of interactions at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with results indicating that the effects of the product vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound can have effects on its localization or accumulation within cells.

準備方法

Synthetic Routes and Reaction Conditions

Isochroman-7-ol can be synthesized through several methods, with the oxa-Pictet–Spengler reaction being one of the most straightforward and modular approaches. This reaction typically involves the condensation of β-phenylethanols with aldehydes or ketones in the presence of an acid catalyst . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), which facilitates the initial Meinwald rearrangement and expands the electrophile scope .

Industrial Production Methods

Industrial production of isochromans often employs green chemistry principles, such as using recyclable heterogeneous catalysts. For example, Keggin-type polyoxometalate (H₃PMo₁₂O₄₀) and vitamin B1 analogue-based ionic liquids have been used to catalyze the oxa-Pictet–Spengler cyclization in dimethyl carbonate, a green solvent .

化学反応の分析

Types of Reactions

Isochroman-7-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with alkyl fluorides in the presence of O- and N-nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hexafluoroisopropanol (HFIP), dimethyl carbonate, and various acid catalysts. Conditions often involve moderate temperatures and the use of green solvents to enhance reaction efficiency and sustainability .

Major Products Formed

The major products formed from these reactions include various substituted isochromans, which can be further derivatized through ring-opening, reductions, and Friedel–Crafts reactions .

科学的研究の応用

Isochroman-7-ol has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

Similar compounds to isochroman-7-ol include:

Isochroman: The parent compound without the hydroxyl group.

Tetrahydroisoquinoline: A structurally related compound with similar pharmacological properties.

Benzopyran: Another oxygen-containing heterocycle with comparable reactivity.

Uniqueness

This compound is unique due to its hydroxyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

生物活性

Isochroman-7-ol is a compound belonging to the isochroman family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and therapeutic potential, supported by case studies and research findings.

Overview of this compound

Isochromans are a class of compounds characterized by a fused benzene and tetrahydrofuran ring structure. This compound specifically has been identified as having various bioactive properties, making it significant in drug discovery and development. Its synthesis often involves the oxa-Pictet–Spengler reaction, which allows for the construction of complex organic molecules efficiently.

Target Interactions

this compound interacts with several biological targets, influencing various cellular processes. The compound's mechanism primarily involves:

- Enzyme Inhibition : Isochroman derivatives have shown potential in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .

- Signal Transduction Modulation : It affects signaling pathways like NF-κB, which plays a crucial role in inflammation and immune responses .

This compound exhibits several biochemical properties that contribute to its biological activity:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

- Anti-inflammatory Effects : Research indicates that isochroman derivatives can suppress the production of pro-inflammatory mediators in response to lipopolysaccharide (LPS) stimulation in human monocytes .

Research Findings and Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Activity : A study reported that 1-phenyl-6,7-dihydroxyisochroman (a derivative) reduced LPS-induced production of prostaglandin E2 and thromboxane A2 in human monocytes. The compound inhibited COX activity and reduced COX-2 expression through NF-κB pathway suppression .

- Cellular Effects : Isochroman compounds have been shown to affect various cell types, including cancer cells. For instance, isochroman derivatives have been tested for their cytotoxic effects against different cancer cell lines, indicating potential as anticancer agents .

- Metabolic Pathways : this compound participates in various metabolic pathways within cells. Its transport and distribution are mediated by specific transporters that facilitate its cellular uptake and bioavailability.

Data Table: Biological Activities of Isochroman Derivatives

特性

IUPAC Name |

3,4-dihydro-1H-isochromen-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGRPMTVIVLWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391209-22-5 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。